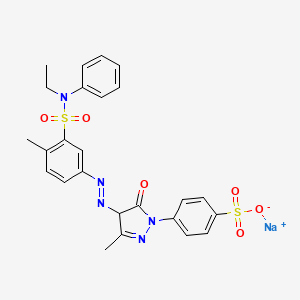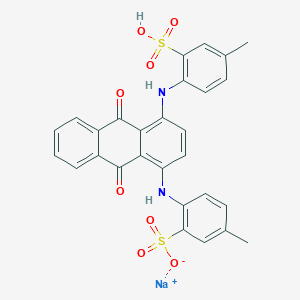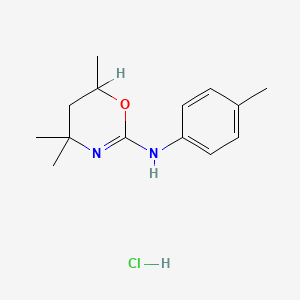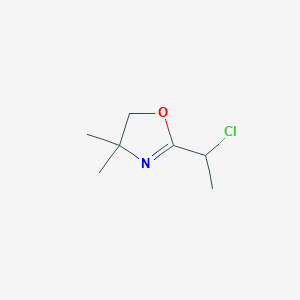
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl-oxazole, one common method involves the reaction of 2-amino-2-methyl-1-propanol with chloroacetyl chloride under basic conditions to form the oxazole ring .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydro-oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl-oxazole, the presence of the chloroethyl group may facilitate alkylation reactions with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: Similar structure but with different positioning of the oxygen and nitrogen atoms.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness
2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Eigenschaften
CAS-Nummer |
73470-71-0 |
|---|---|
Molekularformel |
C7H12ClNO |
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C7H12ClNO/c1-5(8)6-9-7(2,3)4-10-6/h5H,4H2,1-3H3 |
InChI-Schlüssel |
HOTBIGCBNLWORX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(CO1)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



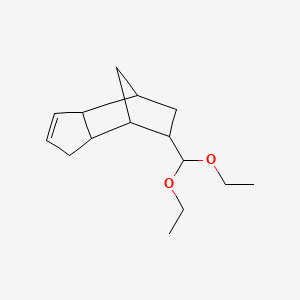
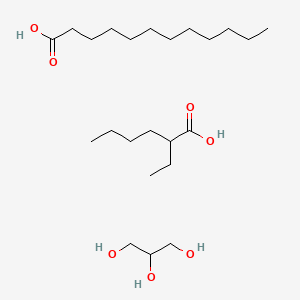
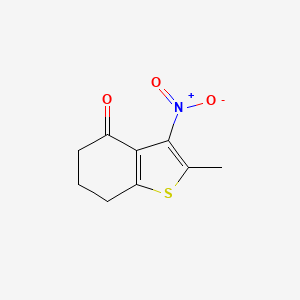
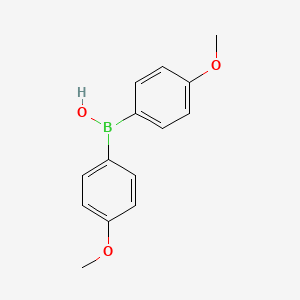
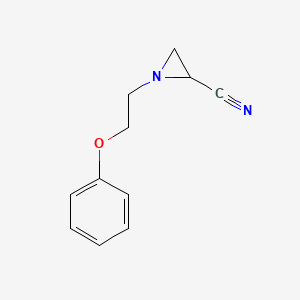
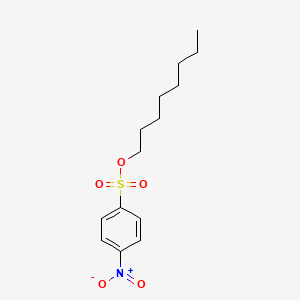
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
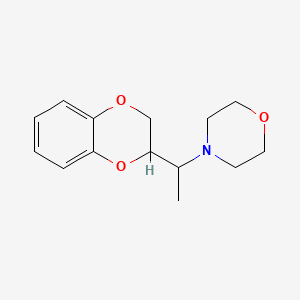
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)

